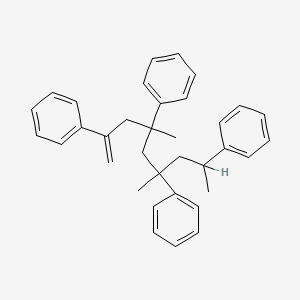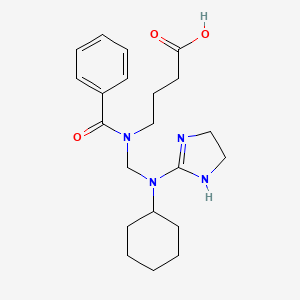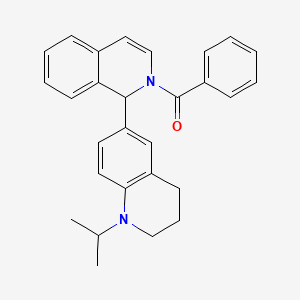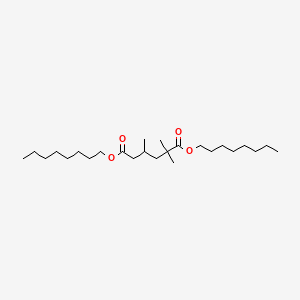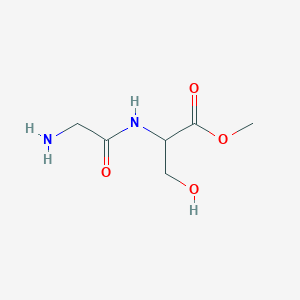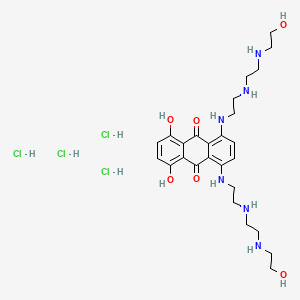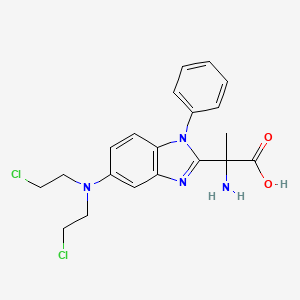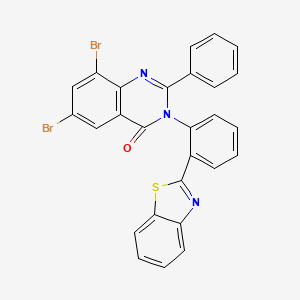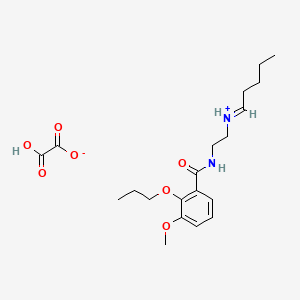
N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate typically involves multiple steps, starting with the reaction of pentylideneamine with propoxybenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, it is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate
N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate
Uniqueness: N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate stands out due to its specific propoxy group, which influences its chemical reactivity and biological activity compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
63906-85-4 |
|---|---|
Molecular Formula |
C20H30N2O7 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium |
InChI |
InChI=1S/C18H28N2O3.C2H2O4/c1-4-6-7-11-19-12-13-20-18(21)15-9-8-10-16(22-3)17(15)23-14-5-2;3-1(4)2(5)6/h8-11H,4-7,12-14H2,1-3H3,(H,20,21);(H,3,4)(H,5,6) |
InChI Key |
RMXSRHKGELWALP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=[NH+]CCNC(=O)C1=C(C(=CC=C1)OC)OCCC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


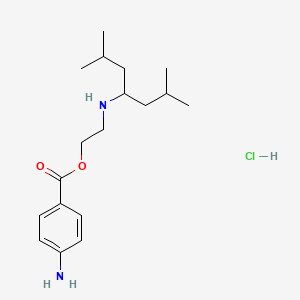
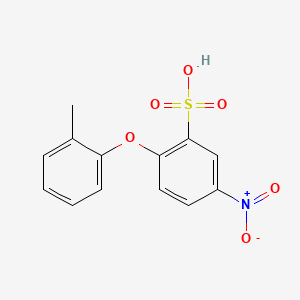

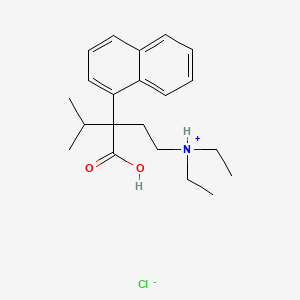
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
